molecular formula C16H10ClNO4 B14476532 2-Chloro-1-phenyl-1H-indole-3,7-dicarboxylic acid CAS No. 66335-18-0

2-Chloro-1-phenyl-1H-indole-3,7-dicarboxylic acid

Cat. No.: B14476532
CAS No.: 66335-18-0
M. Wt: 315.71 g/mol
InChI Key: REZHNXHVQDWZOB-UHFFFAOYSA-N
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Description

2-Chloro-1-phenyl-1H-indole-3,7-dicarboxylic acid is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-phenyl-1H-indole-3,7-dicarboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions . The resulting tricyclic indole can then be further modified to introduce the chloro and carboxylic acid groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Fischer indole synthesis and subsequent functional group modifications. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-phenyl-1H-indole-3,7-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or thiols.

Scientific Research Applications

2-Chloro-1-phenyl-1H-indole-3,7-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-phenyl-1H-indole-3,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes, influencing biological processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-phenyl-1H-indole-3,7-dicarboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its chloro and carboxylic acid groups enable a range of chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

66335-18-0

Molecular Formula

C16H10ClNO4

Molecular Weight

315.71 g/mol

IUPAC Name

2-chloro-1-phenylindole-3,7-dicarboxylic acid

InChI

InChI=1S/C16H10ClNO4/c17-14-12(16(21)22)10-7-4-8-11(15(19)20)13(10)18(14)9-5-2-1-3-6-9/h1-8H,(H,19,20)(H,21,22)

InChI Key

REZHNXHVQDWZOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=C3C(=O)O)C(=C2Cl)C(=O)O

Origin of Product

United States

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